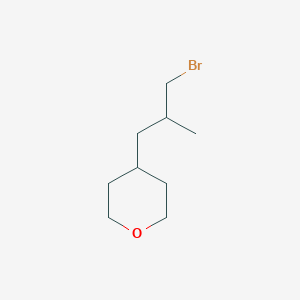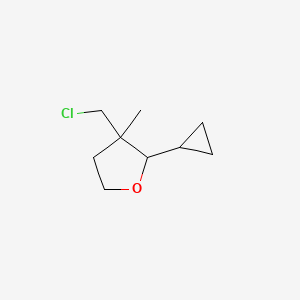
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane is an organic compound that belongs to the class of oxolanes It features a chloromethyl group attached to a cyclopropyl and a methyloxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane typically involves the reaction of cyclopropylmethanol with chloromethyl methyl ether in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylmethanol + Chloromethyl Methyl Ether → this compound
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane undergoes various types of chemical reactions, including:
- Substitution Reactions : The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
- Oxidation Reactions : The compound can be oxidized to form corresponding oxolane derivatives.
- Reduction Reactions : Reduction of the chloromethyl group can yield cyclopropylmethanol derivatives.
- Substitution : Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide.
- Oxidation : Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
- Substitution : Formation of azido, thiocyanato, or alkoxy derivatives.
- Oxidation : Formation of oxolane carboxylic acids or ketones.
- Reduction : Formation of cyclopropylmethanol derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane has a wide range of applications in scientific research, including:
- Chemistry : Used as an intermediate in the synthesis of complex organic molecules and polymers.
- Biology : Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Medicine : Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Industry : Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in mechanistic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3-(Chloromethyl)-2-methyl-3-methyloxolane
- 3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane
- 3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane
Uniqueness: 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane is unique due to the presence of both a cyclopropyl group and a chloromethyl group attached to the oxolane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H15ClO |
|---|---|
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
3-(chloromethyl)-2-cyclopropyl-3-methyloxolane |
InChI |
InChI=1S/C9H15ClO/c1-9(6-10)4-5-11-8(9)7-2-3-7/h7-8H,2-6H2,1H3 |
Clé InChI |
CIKFGJHQOHCKLV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOC1C2CC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


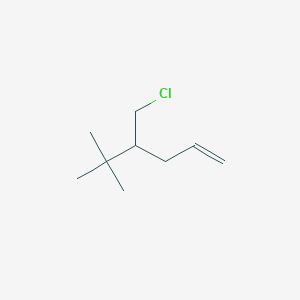
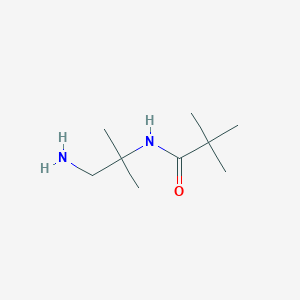
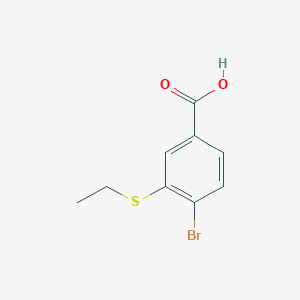
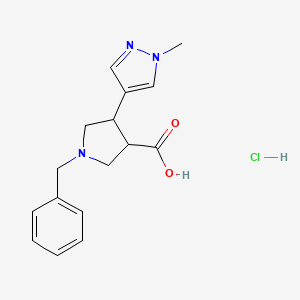

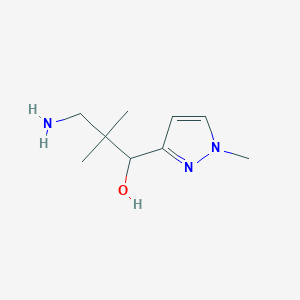

![4-Bromo-1-methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189329.png)
![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)


![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
